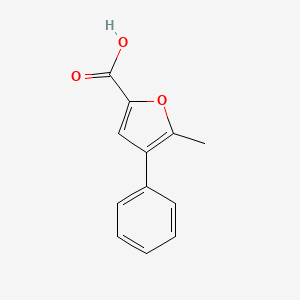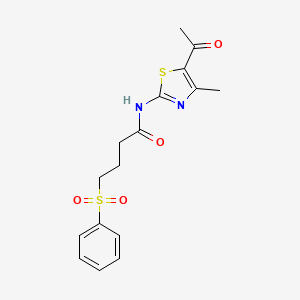
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as AMTB, is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions.
Mécanisme D'action
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide inhibits the activity of TRPM4 and Kv1.3 channels by binding to specific sites on the channels and preventing the flow of ions through the channels. This inhibition can affect various physiological processes, such as cardiac conduction, blood pressure regulation, and immune cell activation.
Biochemical and Physiological Effects:
The inhibition of TRPM4 and Kv1.3 channels by this compound can have various biochemical and physiological effects, depending on the specific context. For example, inhibition of TRPM4 in cardiac myocytes can prolong the action potential duration and increase the risk of arrhythmias. Inhibition of Kv1.3 in T cells can prevent their activation and proliferation, which can be beneficial in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for TRPM4 and Kv1.3 channels. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide in scientific research. One direction is to investigate its potential therapeutic use in various diseases, such as cardiac arrhythmias, hypertension, and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of TRPM4 and Kv1.3 channels, based on the structure of this compound. Finally, this compound can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
In conclusion, this compound is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs can lead to new insights into the function of ion channels and their potential therapeutic use.
Méthodes De Synthèse
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 5-acetyl-4-methylthiazol-2-amine with 4-(phenylsulfonyl)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used in scientific research to study the role of certain ion channels, such as the transient receptor potential melastatin 4 (TRPM4) and the voltage-gated potassium channel Kv1.3, in various physiological and pathological conditions. For example, this compound has been used to investigate the role of TRPM4 in cardiac arrhythmias, hypertension, and cancer. It has also been used to study the role of Kv1.3 in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-15(12(2)19)23-16(17-11)18-14(20)9-6-10-24(21,22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBMWFRYYWMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


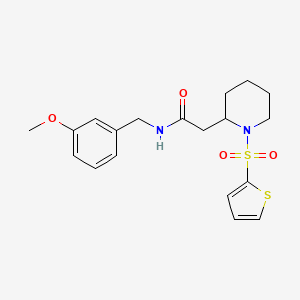
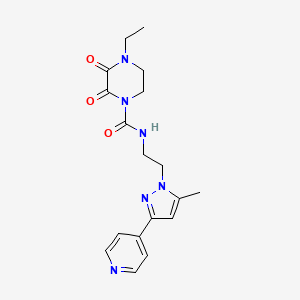
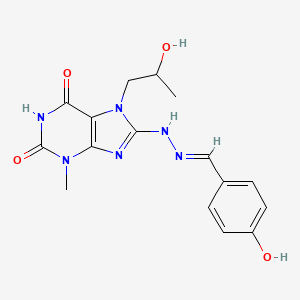
![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

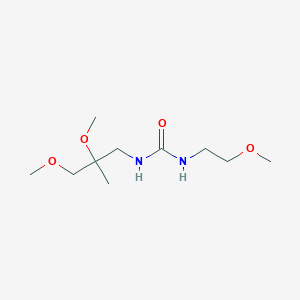
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

